Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
Description
Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is a substituted benzene dicarboxylate derivative featuring a sulfonamide linkage to a 4-fluorophenyl group. This compound is structurally characterized by two methyl ester groups at positions 1 and 3 of the benzene ring and a sulfonamide substituent at position 3.
Properties
IUPAC Name |
dimethyl 5-[(4-fluorophenyl)sulfonylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO6S/c1-23-15(19)10-7-11(16(20)24-2)9-13(8-10)18-25(21,22)14-5-3-12(17)4-6-14/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYPTWTYMKMOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146985 | |
| Record name | 1,3-Dimethyl 5-[[(4-fluorophenyl)sulfonyl]amino]-1,3-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321531-71-9 | |
| Record name | 1,3-Dimethyl 5-[[(4-fluorophenyl)sulfonyl]amino]-1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321531-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 5-[[(4-fluorophenyl)sulfonyl]amino]-1,3-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, benzene-1,3-dicarboxylic acid, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino groups are reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Esterification: Finally, the carboxylic acid groups are esterified using methanol and a catalyst such as sulfuric acid to yield the dimethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding site.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and reported applications:
*Calculated based on molecular formula C₁₆H₁₃FNO₆S.
Biological Activity
Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is an organic compound classified as a sulfonamide. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the synthesis of pharmaceutical agents.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a fluorophenyl moiety , which is further bonded to a benzene ring with two ester functional groups. The synthesis typically involves several steps:
- Nitration of benzene-1,3-dicarboxylic acid.
- Reduction of nitro groups to amino groups.
- Sulfonylation using 4-fluorobenzenesulfonyl chloride.
- Esterification to produce the dimethyl ester form.
This multi-step synthetic route is crucial for obtaining the desired compound with specific biological properties .
The biological activity of this compound primarily involves its interaction with various enzymes. The sulfonamide structure allows it to mimic natural substrates, leading to competitive or non-competitive inhibition of enzyme activity. This mechanism has implications for its use in medicinal applications, especially concerning anti-inflammatory and antimicrobial properties .
Medicinal Chemistry
This compound has been explored for its potential as a building block in drug development. Its derivatives have shown promise in treating conditions such as:
- Cancer : As a potential inhibitor of histone deacetylases (HDACs), which play a role in cancer cell proliferation .
- Antimicrobial Activity : Compounds based on this structure have demonstrated effectiveness against various bacterial strains .
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit significant biological activity:
- A study on fluorinated benzamides revealed their effectiveness as HDAC inhibitors, with one compound showing an IC50 value of 95.48 nM against HDAC3 .
- Another investigation highlighted the antitumor activity of related compounds, showcasing their ability to inhibit tumor growth in xenograft models .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value (nM) | Target/Mechanism |
|---|---|---|---|
| HDAC Inhibition | Fluorinated Benzamide | 95.48 | HDAC3 |
| Antitumor Activity | Related Compound (in vivo study) | Not specified | Tumor Growth Inhibition |
| Antimicrobial | Various Derivatives | Varies | Bacterial Inhibition |
Q & A
Q. What are the recommended synthetic routes for preparing this compound with high yield and purity?
A multi-step synthesis is typically employed, starting with esterification of benzene-1,3-dicarboxylic acid to form the dimethyl ester. Subsequent sulfonylation introduces the 4-fluorophenylsulfonyl group via reaction with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Amidation at the 5-position requires careful temperature control (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the final product in >90% purity .
Q. How can the compound’s structural integrity and purity be validated?
Use a combination of:
- NMR spectroscopy : Confirm ester (δ ~3.8–3.9 ppm for methyl groups), sulfonamide (δ ~7.5–8.0 ppm for fluorophenyl protons), and aromatic proton patterns.
- Mass spectrometry (ESI-TOF) : Verify molecular ion peaks ([M+H]+ expected at m/z ~395.3).
- HPLC : Employ a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm).
- Elemental analysis : Match calculated and observed C, H, N, and S percentages .
Q. What are the compound’s stability profiles under varying storage conditions?
Stability studies indicate:
- Thermal stability : Decomposition occurs above 150°C (TGA/DSC data).
- Photostability : Store in amber vials to prevent UV-induced degradation.
- Hydrolytic stability : Susceptible to ester hydrolysis in alkaline aqueous solutions (pH >9). Short-term storage in anhydrous DMSO or DMF is recommended .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
Use SHELXL for refinement, leveraging its robust handling of twinning and disorder. For problematic electron density regions (e.g., fluorophenyl orientation), apply:
- DFT-based geometry optimization to validate torsion angles.
- Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O, π-π stacking) influencing packing .
Q. What strategies optimize bioactivity through structural modifications?
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups to modulate sulfonamide interactions with target enzymes.
- Ester hydrolysis : Convert methyl esters to carboxylic acids for enhanced solubility and metal-binding capacity.
- SAR studies : Test derivatives against biological targets (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .
Q. How can intermolecular interactions in the crystal lattice be systematically analyzed?
Combine X-ray diffraction (e.g., Bruker APEX II CCD) with Mercury CSD software to visualize:
Q. How do computational methods predict the compound’s binding affinity to biological targets?
Perform molecular docking (AutoDock Vina) using crystallographic structures of target proteins (e.g., PPARδ). Key parameters:
- Grid box : Centered on the active site (20 ų).
- Scoring function : Analyze ΔG values (<−7.0 kcal/mol suggests strong binding).
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
Q. How should contradictory biological activity data across studies be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
